

AC4437: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Antibiotic AC4437

Cat. No.: B15565189

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility of AC4437, an aminoglycoside antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

AC4437, identified by the CAS number 63487-84-3, is an aminoglycoside antibiotic.^[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.

Property	Value	Source
IUPAC Name	1,1'-((1S,2S,3R,4S,5S,6R)-4-(((2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine	[1]
Molecular Formula	C ₁₄ H ₂₈ N ₆ O ₈	[1]
Molecular Weight	408.41 g/mol	[1]
Appearance	Solid powder	[2]
Calculated LogP	-6.3	
pKa	Not experimentally determined. As an aminoglycoside, it possesses multiple basic amino groups with pKa values typically ranging from 7.0 to 8.8.	
Melting Point	Not experimentally determined.	

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. AC4437, like other aminoglycoside antibiotics, exhibits high polarity.[3]

Solvent	Solubility	Remarks
Water	Highly soluble	Aminoglycosides are readily soluble in water.[3]
DMSO	Soluble	[1][2]
Ethanol	Very limited solubility	Aminoglycosides generally display very limited solubility in aliphatic alcohols.[3]

Experimental Protocols

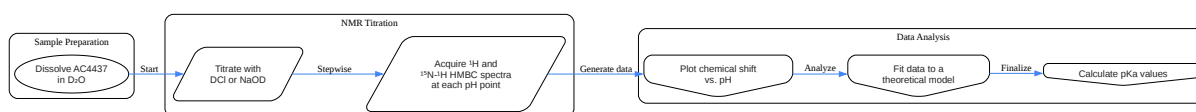
This section details the methodologies for determining the key physicochemical properties of AC4437.

Determination of pKa by NMR Spectroscopy

The pKa values of the multiple amino groups in an aminoglycoside like AC4437 can be determined using NMR titration experiments.

Principle: This method relies on monitoring the changes in the chemical shifts of ^1H and ^{15}N nuclei as a function of pH. The ionization of an amino group will significantly affect the chemical environment of nearby nuclei, leading to a measurable shift in their resonance frequencies.

Experimental Workflow:



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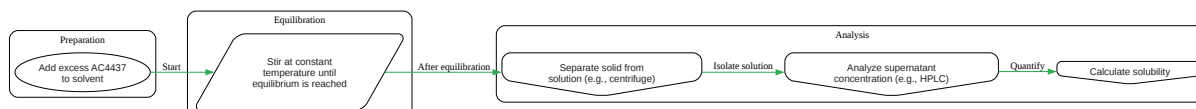
Figure 1: Workflow for pKa determination by NMR spectroscopy.**Detailed Steps:**

- **Sample Preparation:** Dissolve a known quantity of AC4437 in deuterium oxide (D_2O).
- **Titration:** Perform a stepwise titration by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to incrementally change the pH of the solution.
- **NMR Data Acquisition:** After each addition of acid or base, acquire 1H and ^{15}N - 1H Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra.[\[4\]](#)
- **Data Analysis:** Plot the observed chemical shifts of specific protons and nitrogens against the measured pH. The resulting titration curves are then fitted to a theoretical model, such as the Henderson-Hasselbalch equation, to calculate the pKa value for each ionizable group.[\[4\]](#)

Determination of Solubility

A common method to determine the solubility of a compound is the static equilibrium method.

Principle: This method involves creating a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Workflow:

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Figure 2: Workflow for solubility determination.

Detailed Steps:

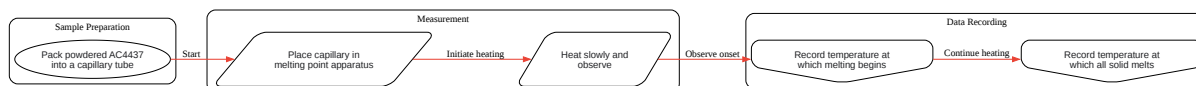
- **Preparation:** Add an excess amount of solid AC4437 to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- **Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- **Analysis:** Accurately determine the concentration of AC4437 in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.
- **Calculation:** The determined concentration represents the solubility of AC4437 in that solvent at the specified temperature.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range.

Experimental Workflow:



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Figure 3: Workflow for melting point determination.

Detailed Steps:

- **Sample Preparation:** A small amount of finely powdered, dry AC4437 is packed into a thin-walled capillary tube.
- **Measurement:** The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.^[5]
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting point range. For a pure compound, this range is typically narrow.^[5]

Biological Context: Mechanism of Action and Signaling Pathways

As an aminoglycoside antibiotic, the primary mechanism of action of AC4437 is the inhibition of bacterial protein synthesis.^{[3][6]}

Mechanism of Action:

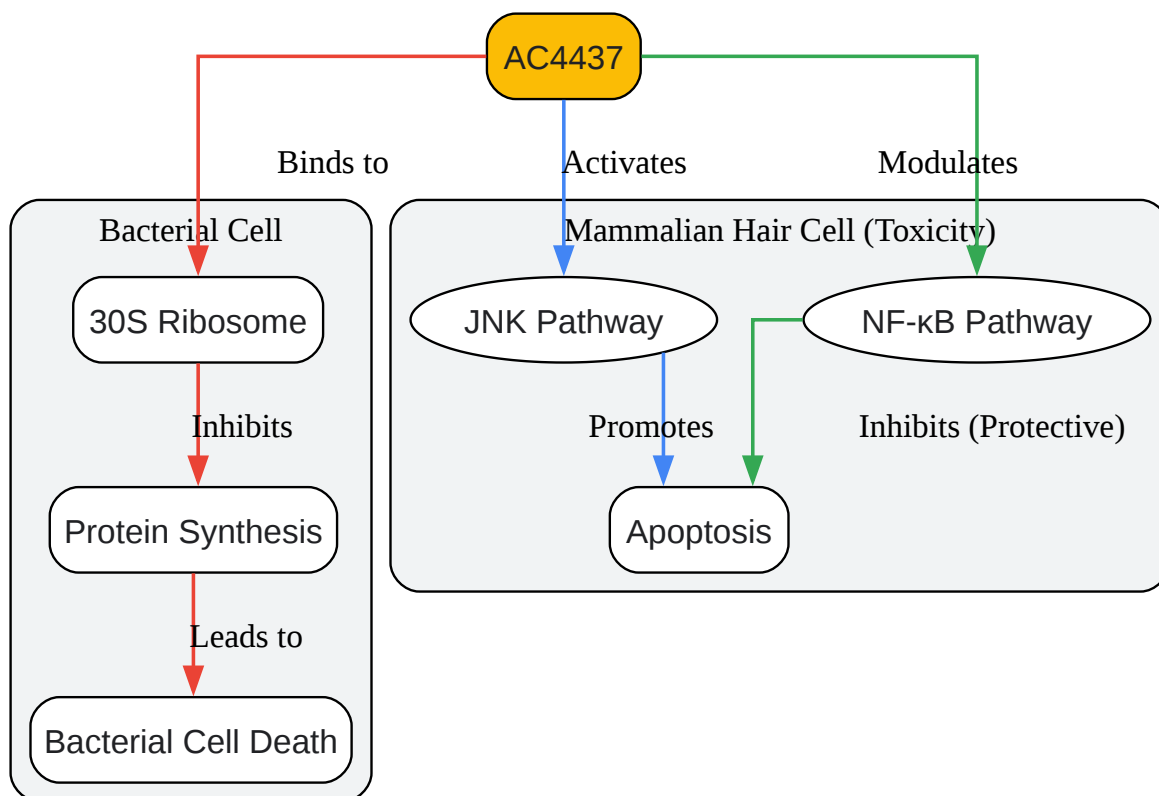
- **Cell Entry:** AC4437 enters bacterial cells, particularly Gram-negative bacteria, through porin channels in the outer membrane.

- **Ribosomal Binding:** Inside the bacterium, AC4437 binds to the 30S ribosomal subunit.^[7] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons.
- **Bactericidal Effect:** The production of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Associated Signaling Pathways: While the primary target of aminoglycosides is the bacterial ribosome, their administration, particularly at high doses, can have off-target effects in mammalian cells, leading to toxicities such as ototoxicity (hearing loss). Research into the mechanisms of aminoglycoside-induced ototoxicity has implicated several signaling pathways in sensory hair cells of the inner ear:

- **JNK Pathway:** The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, has been shown to be activated in hair cells following aminoglycoside exposure. Inhibition of the JNK pathway has demonstrated a protective effect against aminoglycoside-induced hair cell death.
- **NF- κ B Pathway:** The nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway is also affected by aminoglycoside treatment. Activation of this pathway has been suggested to have a protective role against aminoglycoside ototoxicity.

The interplay of these pathways contributes to the cellular stress response and apoptosis observed in aminoglycoside-induced toxicity.



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Figure 4: AC4437 mechanism of action and associated signaling pathways.

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